

3-(5-Methylfuran-2-yl)aniline molecular weight and formula

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Compound of Interest

Compound Name: 3-(5-Methylfuran-2-yl)aniline

Cat. No.: B1298778

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An in-depth analysis of **3-(5-Methylfuran-2-yl)aniline**, a molecule of interest for researchers and professionals in the field of drug development and chemical synthesis, is presented below. This guide provides key molecular data and a representative synthetic methodology.

Core Molecular Data

The fundamental properties of **3-(5-Methylfuran-2-yl)aniline** are summarized in the table below, providing a quick reference for laboratory and research applications.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ NO	[1]
Molecular Weight	173.21 g/mol	[1]
Monoisotopic Mass	173.084063974 Da	[1] [2]
IUPAC Name	3-(5-methylfuran-2-yl)aniline	[1]
CAS Number	298220-43-6	[1]

Synthetic Approach: Suzuki-Miyaura Coupling

The synthesis of aryl-furan compounds such as **3-(5-Methylfuran-2-yl)aniline** can be effectively achieved through a palladium-catalyzed cross-coupling reaction, most notably the

Suzuki-Miyaura coupling. This method is widely utilized for the formation of carbon-carbon bonds to create biaryl compounds and their analogues.

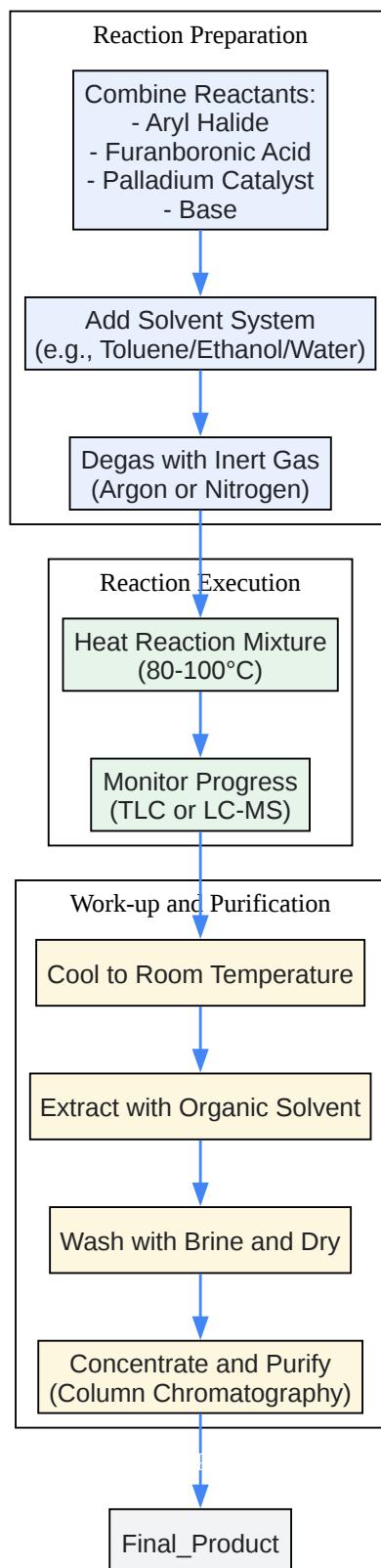
General Experimental Protocol

The following is a representative protocol for the synthesis of an aryl-furan compound, analogous to the preparation of **3-(5-Methylfuran-2-yl)aniline**, via a Suzuki-Miyaura coupling reaction. This protocol is based on established methodologies for similar chemical transformations.

- **Reactant Preparation:** In a reaction vessel, combine the aryl halide (e.g., 3-bromoaniline), the furanboronic acid derivative (e.g., 5-methylfuran-2-boronic acid), a palladium catalyst (such as Tetrakis(triphenylphosphine)palladium(0)), and a base (commonly potassium carbonate).
- **Solvent Addition and Degassing:** Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., Toluene/Ethanol/Water). Degas the mixture by bubbling an inert gas, such as argon or nitrogen, through the solution to remove oxygen, which can deactivate the palladium catalyst.
- **Reaction Execution:** Heat the reaction mixture to a temperature typically ranging from 80 to 100°C. The reaction is monitored for completion using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up and Extraction:** Once the reaction is complete, cool the mixture to room temperature. Add an organic solvent to extract the product from the aqueous phase. Wash the organic layer with brine and dry it over an anhydrous salt like sodium sulfate.
- **Purification:** After removing the drying agent, concentrate the organic solution under reduced pressure. The resulting crude product is then purified, commonly by column chromatography on silica gel, to yield the final, pure compound.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the Suzuki-Miyaura coupling reaction for the synthesis of aryl-furan compounds.

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Suzuki-Miyaura Coupling Experimental Workflow.

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References

- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
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